2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

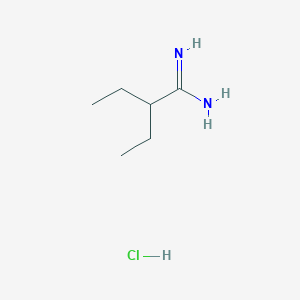

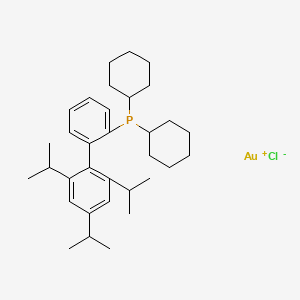

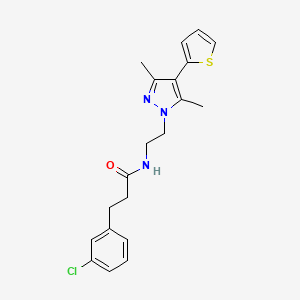

“2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride” is also known as XPhos AuCl . It is an air-stable electron-rich biaryl monophosphine ligand developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions .

Molecular Structure Analysis

The molecular formula of “2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride” is C33H49AuClP . Its molecular weight is 709.14 . The SMILES string representation of the molecule isCC(C)C1=CC(C(C)C)=CC(C(C)C)=C1C2=C(P(C3CCCCC3)C4CCCCC4)C=CC=C2.[Cl-] . Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the cascade cyclization of diynes, hydroarylation of allenes via a highly regioselective carbon-carbon bond formation producing six-membered rings, and alkyne cyclizations in a Holey catalytic environment .Physical And Chemical Properties Analysis

The compound is a solid . It has a melting point of 243-250 °C .Aplicaciones Científicas De Investigación

Catalyst for Cross Couplings

This compound is used as a catalyst for various types of cross-coupling reactions . These include Buchwald-Hartwig Cross Coupling Reaction, Negishi Coupling, Sonogashira Coupling, and Suzuki-Miyaura Coupling .

Catalyst for C-C Bond Formation

It is also used as a catalyst for Carbon-Carbon (C-C) bond formation . This is a fundamental step in the synthesis of many organic compounds.

Catalyst for Hiyama Coupling

Hiyama coupling is another reaction where this compound finds its application . It is a cross-coupling reaction used to form carbon-carbon bonds by coupling organosilanes with organic halides.

Catalyst for Heck Reaction

The compound is used as a catalyst in the Heck reaction . This is a type of palladium catalyzed carbon-carbon bond forming reaction.

Catalyst for Stille Coupling

Stille coupling is another important reaction where this compound is used as a catalyst . It is a cross-coupling reaction used to form carbon-carbon bonds by coupling organotin compounds with organic halides.

6. Catalyst for Michael Addition and Intramolecular Hydroalkylation Reactions This compound is used as a catalyst for Michael addition and intramolecular hydroalkylation reactions . These reactions are important for the formation of carbon-carbon bonds in organic synthesis.

7. Catalyst for Cascade Cyclization of Diynes It is used as a catalyst for the cascade cyclization of diynes . This reaction is used in the synthesis of complex organic compounds.

Catalyst for Hydroarylation of Allenes

The compound is used as a catalyst for the hydroarylation of allenes . This reaction is used to form carbon-carbon bonds in organic synthesis.

Propiedades

IUPAC Name |

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+);chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49P.Au.ClH/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;1H/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVLNRJUCUDBHP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.[Cl-].[Au+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49AuClP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

709.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2554717.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2554720.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2554722.png)

![N-(4-chlorophenyl)-4-[2-(cyclopentylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2554727.png)

![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)

![Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2554733.png)

![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)